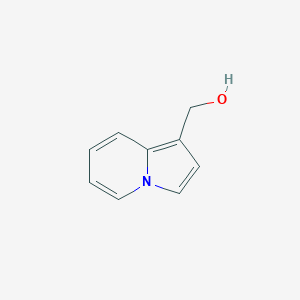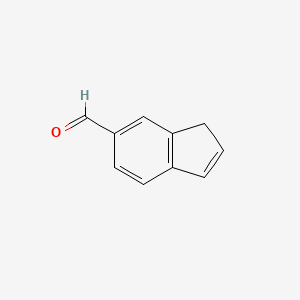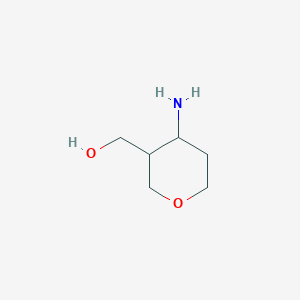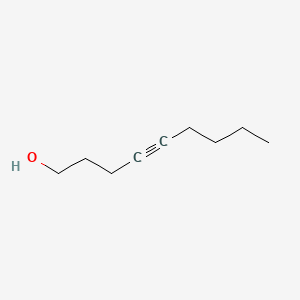
(S)-1-methyl-2-phenylethyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-methyl-2-phenylethyl isocyanide is an organic compound that belongs to the class of isocyanides, also known as isonitriles or carbylamines. Isocyanides are characterized by the functional group –N≡C, where the nitrogen atom is triple-bonded to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-2-phenylethyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the Ugi reaction, which is a multicomponent reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the use of formylation and dehydration steps. The process can be optimized to increase yield and purity while minimizing hazardous by-products. Recent advancements in isocyanide synthesis have focused on improving safety and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-1-methyl-2-phenylethyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Isocyanides can act as nucleophiles in substitution reactions with alkyl halides, leading to the formation of secondary amides.
Multicomponent Reactions: The Ugi and Passerini reactions are well-known multicomponent reactions involving isocyanides, which result in the formation of complex molecules.
Oxidation and Reduction: Isocyanides can undergo oxidation to form isocyanates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, carboxylic acids, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
Scientific Research Applications
(S)-1-methyl-2-phenylethyl isocyanide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-methyl-2-phenylethyl isocyanide involves its reactivity as a nucleophile and electrophile. The compound can form covalent bonds with various molecular targets, including enzymes and proteins. For example, isocyanides have been shown to inhibit bacterial enzymes by covalently modifying their active sites, leading to the disruption of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-methyl-2-phenylethyl isocyanide include other isocyanides such as methyl isocyanide, phenyl isocyanide, and cyclohexyl isocyanide .
Uniqueness
The compound’s unique structure allows for the formation of specific products in multicomponent reactions, making it valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(2S)-2-isocyanopropyl]benzene |
InChI |
InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3/t9-/m0/s1 |
InChI Key |
HHYGLUGDBOFOPX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)[N+]#[C-] |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)

![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)


![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)



![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)
